molecular formula C25H28N4O5 B11199896 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide

4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B11199896
M. Wt: 464.5 g/mol
InChI Key: QPJIOUSBXSHODK-UHFFFAOYSA-N
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Description

4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide: is a complex organic compound that features a combination of various functional groups, including a piperidine ring, a pyrazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: The benzamide group is formed through the reaction of an amine with a benzoyl chloride derivative.

    Final Coupling: The final step involves coupling the pyrazine-piperidine intermediate with the benzamide derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazine rings may play a role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(piperidin-1-yl)pyridin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    4-{[3-(piperidin-1-yl)quinolin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide: Contains a quinoline ring instead of a pyrazine ring.

Uniqueness

  • The presence of the pyrazine ring in 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide provides unique electronic properties that can influence its reactivity and binding affinity compared to similar compounds with pyridine or quinoline rings.

Properties

Molecular Formula

C25H28N4O5

Molecular Weight

464.5 g/mol

IUPAC Name

4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C25H28N4O5/c1-31-20-15-18(16-21(32-2)22(20)33-3)28-24(30)17-7-9-19(10-8-17)34-25-23(26-11-12-27-25)29-13-5-4-6-14-29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,30)

InChI Key

QPJIOUSBXSHODK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4

Origin of Product

United States

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